4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid
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Overview
Description
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid and features an amino group, a methoxymethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include a suitable phenyl derivative and butanoic acid.
Formation of Intermediate: The phenyl derivative undergoes a reaction with a methoxymethylating agent to introduce the methoxymethyl group.
Amination: The intermediate product is then subjected to amination to introduce the amino group at the desired position.
Final Product Formation: The final step involves the coupling of the intermediate with butanoic acid under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid: A similar compound with a different position of the methoxymethyl group.
4-Amino-3-(3-(ethoxymethyl)phenyl)butanoic acid: A compound with an ethoxymethyl group instead of a methoxymethyl group.
4-Amino-3-(3-(methoxymethyl)phenyl)propanoic acid: A compound with a propanoic acid backbone instead of butanoic acid.
Uniqueness
4-Amino-3-(3-(methoxymethyl)phenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxymethyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-amino-3-[3-(methoxymethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-16-8-9-3-2-4-10(5-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15) |
InChI Key |
KVTXTLBNPMIJKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
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